7-Benzyl-1H-purine-2,6(3H,7H)-dione - 56160-64-6

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2818127
CAS Number: 56160-64-6
Molecular Formula: C12H10N4O2
Molecular Weight: 242.238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While not naturally occurring, 7-benzyl-1H-purine-2,6(3H,7H)-dione and its derivatives are synthesized and studied for their potential biological activity, particularly related to their interactions with adenosine receptors and other biological targets. [, , , ]

Synthesis Analysis
  • Thietanyl protection: One approach utilizes a thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones unsubstituted at the N7 position. []
  • Reactions with 8-chlorotheophylline: Another method involves reacting 8-chlorotheophylline with 4-aminoacetophenone, followed by reactions with benzaldehyde derivatives, thiourea, and hydrazine to yield various substituted derivatives. []
  • Solid-phase synthesis: A traceless solid-phase synthesis approach is also described, allowing for the incorporation of four diversity points into the 1,3,7,8-tetrasubstituted xanthine structure. []
Molecular Structure Analysis
  • Planarity: The molecular structure of 7-benzyl-1H-purine-2,6(3H,7H)-dione is generally planar, though substituents can influence the overall planarity. [, , ]
  • Hydrogen bonding: The presence of N-H and C=O groups allows for intra- and intermolecular hydrogen bonding. This hydrogen bonding plays a significant role in crystal packing and interactions with biological targets. [, , , ]
  • Substituent effects: Modifications to the core structure, especially at the 1, 3, 7, and 8 positions, significantly influence the molecule's conformation and interactions. [, , , ]
Mechanism of Action
  • Adenosine receptor antagonism/agonism: Several studies highlight the affinity of 7-benzyl-1H-purine-2,6(3H,7H)-dione derivatives for adenosine receptors, particularly A1, A2A, A2B, and A3 subtypes. Depending on the specific derivative, they can act as agonists or antagonists at these receptors. [, , , , , ]
  • Inhibition of enzymes: Some derivatives demonstrate inhibitory activity against enzymes like acetylcholinesterase (AChE), acyl-CoA: cholesterol acyltransferase (ACAT), and sirtuins (SIRT1-7). [, , ]
  • Interactions with ion channels: Certain derivatives show activity at ion channels, particularly ATP-regulated potassium (KATP) channels, modulating their activity. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds varies depending on the substituents present. Lipophilic substituents generally increase solubility in organic solvents, while hydrophilic groups enhance water solubility. [, , ]
  • Crystalline structure: Many derivatives exist in crystalline forms, with their packing influenced by intermolecular interactions such as hydrogen bonding. [, , , ]
Applications
  • Neurological disorders: Their interaction with adenosine receptors, particularly A2A, makes them potential therapeutic candidates for treating neurodegenerative diseases like Parkinson’s disease and Alzheimer's disease. [, ]
  • Cardiovascular diseases: Derivatives displaying activity at adenosine receptors and KATP channels hold potential for treating cardiovascular conditions like hypertension and arrhythmia. [, ]
  • Metabolic disorders: The ability of some derivatives to inhibit ACAT suggests potential applications in managing cholesterol levels and related metabolic disorders. []
  • Inflammation and immune response: Inhibition of sirtuins by certain derivatives indicates possible applications in modulating inflammatory responses and treating related conditions. []
  • Antimicrobial agents: Some derivatives show promise as antibacterial agents against specific bacterial strains. []
  • Sperm motility enhancement: Research indicates that certain modified pentoxifylline derivatives, structurally related to 7-benzyl-1H-purine-2,6(3H,7H)-dione, may enhance sperm motility. []

8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

  • Compound Description: This compound is a purine derivative. Its crystal structure has been reported.

1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)

  • Compound Description: LA1 is an arylpiperazine derivative that exhibits acetylcholinesterase (AChE) inhibitory activity. Molecular docking studies suggest its xanthine moiety interacts with the catalytic active site of AChE.

8-(2-Hydroxyphenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

  • Compound Description: This compound is described as an imidazole derivative with an annealed purine ring system. Its crystal structure reveals a planar benzimidazole-inspired moiety and an intramolecular O—H⋯N hydrogen bond.

1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione

  • Compound Description: This compound's crystal structure reveals the presence of two disordered butyl groups.

8-Amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives

  • Compound Description: This series of compounds served as precursors in studying the influence of substituents at the 8-position on affinity for serotonin (5-HT) receptors (5-HT1A, 5-HT2A, and 5-HT7).

8-Dialkylamino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives

  • Compound Description: This series of compounds was synthesized to investigate the influence of both the 8-position substituent and modifications to the xanthine core on affinity for serotonin and dopamine receptors.

1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione Derivatives

  • Compound Description: These compounds were the target of a synthetic study utilizing a thietanyl protecting group to selectively functionalize the 8-position of the purine ring. This method allowed for the preparation of 8-bromo and 8-amino substituted derivatives.

8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

  • Compound Description: This compound's crystal structure has been analyzed and reveals a planar arrangement of its constituent parts.

8-Mercapto-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds was identified as potent inhibitors of sirtuin enzymes (SIRT1, SIRT2, SIRT3, and SIRT5).

7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (Doxofylline)

  • Compound Description: Doxofylline is a xanthine derivative known for its bronchodilatory and anti-asthmatic properties.

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

  • Compound Description: CH-13584 is a xanthine derivative investigated for its antitussive properties. Studies revealed its efficacy in various cough models and its ability to enhance mucociliary clearance.

1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives with N-(arylpiperazinyl)acetamide Substituents

  • Compound Description: This series of compounds was investigated for its affinity towards serotonin (5-HT6 and 5-HT7) and dopamine D2 receptors.

(dl)-3,7-Dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

  • Compound Description: This compound demonstrated bronchodilatory and antiallergic activity in animal and clinical studies.

Benzene-1,2,4,5-tetracarboxylic Acid Bis(1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

  • Compound Description: This compound is a co-crystal of benzene-1,2,4,5-tetracarboxylic acid and caffeine.

8-[(3r)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (Linagliptin)

  • Compound Description: Linagliptin is a drug used in the treatment of type 2 diabetes.

8-Alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This series of compounds was synthesized and evaluated for its electrocardiographic, antiarrhythmic, and hypotensive activity.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

  • Compound Description: CVT 6975 is a xanthine ligand known to exhibit potency and selectivity towards the human A2B adenosine receptor (AR).

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound was identified as an inhibitor of protein kinase CK2 with an IC50 value of 8.5 µM.

3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione (L-97-1)

  • Compound Description: L-97-1 is a water-soluble A1 adenosine receptor antagonist that effectively reduces allergic responses in a rabbit model of asthma.

1-Benzyl-3-propyl-1H,6H-pyrrolo[2,1-f]purine-2,4-diones and 1-Benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones

  • Compound Description: These series of compounds were synthesized and evaluated for their antagonist activity against adenosine receptors, with several exhibiting potent and selective A3 adenosine receptor antagonism.

7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium Tetrachloridoferrate(III)

  • Compound Description: This compound is a salt of protonated Doxofylline and tetrachloridoferrate(III).

9‐Benzyl‐7‐[(E)‐2‐butenyl]‐2,3‐dihydro‐6‐hydroxy‐1,3‐dimethylpyrimido[2,1‐f]purine‐4,8(1H,9H)‐dione

  • Compound Description: This compound contains a purine ring fused with a reduced pyrimidine ring.

(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)(dimethylphenylphosphine)gold(I)

  • Compound Description: This compound is a gold(I) complex containing theophylline as a ligand.

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

  • Compound Description: This series of compounds, designed as potential hypocholesterolemics, act as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT).

2,3-Dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones

  • Compound Description: This class of compounds exhibits anti-inflammatory activity in the adjuvant-induced arthritis rat model.

8‐Chloro‐3‐pentyl‐1H‐purine‐2,6[3H,7H]‐dione (GSK256073)

  • Compound Description: GSK256073 is a selective GPR109A agonist investigated for its effects on high-density lipoprotein cholesterol (HDLc) levels.

1,3,7,8-Tetrasubstituted Xanthine Derivatives

  • Compound Description: This broad class of compounds encompasses a wide range of structures with varying substituents at positions 1, 3, 7, and 8 of the xanthine core.

1,3-Dimethyl-7-(6-(piperidin-1-yl)hexyl)-3,7-dihydro-1H-purine-2,6-dione (2b)

  • Compound Description: This caffeine derivative was synthesized and found to be a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 0.17 µM.

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl (Compound in Hyphaene Thebaica L. Fruit Pulp)

  • Compound Description: This compound was identified as a component of the methanolic extract from Hyphaene thebaica (doum fruit). The extract exhibited antibacterial activity against Staphylococcus aureus and Proteus mirabilis.

8-(3-Butyl-4-phenyl-2,3-dihydrothiazol-2-ylidene)hydrazino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-diones

  • Compound Description: This compound is a caffeine derivative whose crystal structure has been determined, revealing a non-planar configuration.

3,7-Dimethyl-1-[(6E)-5-oxo-7-aryllhept-6-en-1-yl]-3,7-dihydro-1H-purine-2,6-diones (mPTF1-mPTF6)

  • Compound Description: This series of pentoxifylline derivatives was synthesized and evaluated for its ability to enhance human sperm motility. One derivative, mPTF1 (1-[(6E)-7-(6-methoxynaphthyl)-5-oxohept-6-en-1-yl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione), showed superior activity compared to the parent compound.

7-(4-(tert-Butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (VU0071063)

  • Compound Description: VU0071063 is a novel xanthine derivative that directly activates ATP-regulated potassium (KATP) channels, specifically the Kir6.2/SUR1 subtype.

Properties

CAS Number

56160-64-6

Product Name

7-Benzyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-3H-purine-2,6-dione

Molecular Formula

C12H10N4O2

Molecular Weight

242.238

InChI

InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18)

InChI Key

XDUTVTQACWYOMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.